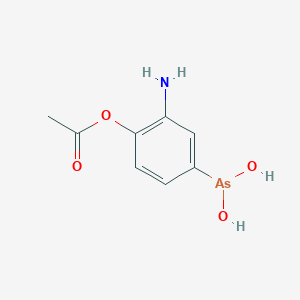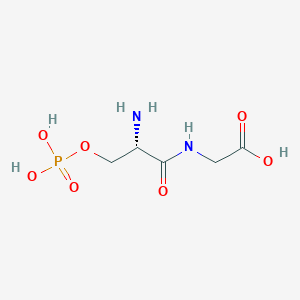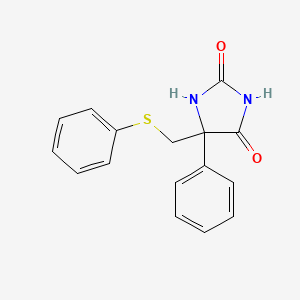![molecular formula C9H9NO2 B14735029 [(Isocyanatomethoxy)methyl]benzene CAS No. 6427-32-3](/img/structure/B14735029.png)
[(Isocyanatomethoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyloxymethyl isocyanate is an organic compound that belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, coatings, adhesives, and elastomers. N-benzyloxymethyl isocyanate is particularly notable for its applications in organic synthesis and polymer chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-benzyloxymethyl isocyanate can be synthesized through various methods. One common approach involves the reaction of an amine with phosgene (COCl₂). The general reaction is as follows:
R-NH2+COCl2→R-NH-(C=O)Cl→R-N=C=O+HCl
In this reaction, the amine reacts with phosgene to form an intermediate carbamoyl chloride, which then decomposes to yield the isocyanate and hydrogen chloride .
Industrial Production Methods
Industrial production of isocyanates, including N-benzyloxymethyl isocyanate, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the thermal decomposition of carbamates, which are formed by the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyloxymethyl isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes to an amine and carbon dioxide.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions
Water: Catalyzed by tertiary amines.
Alcohols: Catalyzed by tertiary amines or metal salts such as tin, iron, and mercury.
Major Products
Carbamates: Formed from the reaction with alcohols.
Substituted Ureas: Formed from the reaction with amines.
Amines and Carbon Dioxide: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
N-benzyloxymethyl isocyanate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in the synthesis of bioactive compounds.
Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, coatings, adhesives, and elastomers
Mecanismo De Acción
The mechanism of action of N-benzyloxymethyl isocyanate involves its high reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in various chemical reactions and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Methyl isocyanate: Known for its use in the production of pesticides and its role in the Bhopal disaster.
Phenyl isocyanate: Used in organic synthesis and as a reagent in the production of pharmaceuticals.
Hexamethylene diisocyanate: Commonly used in the production of polyurethanes
Uniqueness
N-benzyloxymethyl isocyanate is unique due to its specific structure, which includes a benzyloxymethyl group. This structural feature imparts distinct reactivity and properties, making it valuable in specialized applications in organic synthesis and polymer chemistry .
Propiedades
Número CAS |
6427-32-3 |
|---|---|
Fórmula molecular |
C9H9NO2 |
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
isocyanatomethoxymethylbenzene |
InChI |
InChI=1S/C9H9NO2/c11-7-10-8-12-6-9-4-2-1-3-5-9/h1-5H,6,8H2 |
Clave InChI |
FZJUACHCNQLZNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[(Z)-quinolin-2-ylmethylideneamino]pyridin-4-amine](/img/structure/B14734972.png)
![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14734988.png)


![[4-[[Butan-2-yl-(4-chlorobenzoyl)amino]methyl]phenyl] 3-(trifluoromethyl)benzenesulfonate](/img/structure/B14734998.png)


![Propanenitrile, 3,3'-[iminobis(2,1-ethanediylimino)]bis-](/img/structure/B14735040.png)

![[(Isocyanatomethoxy)methyl]benzene](/img/structure/B14735048.png)
